molecular formula C23H21NO4 B14419360 Ethyl 3-benzamido-4-(2-methylphenoxy)benzoate CAS No. 81401-57-2

Ethyl 3-benzamido-4-(2-methylphenoxy)benzoate

Cat. No.: B14419360
CAS No.: 81401-57-2
M. Wt: 375.4 g/mol
InChI Key: VMFLEQVVDMBTKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-benzamido-4-(2-methylphenoxy)benzoate is an organic compound with a complex structure that includes benzamido and methylphenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-benzamido-4-(2-methylphenoxy)benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-amino-4-(2-methylphenoxy)benzoic acid with benzoyl chloride to form the benzamido derivative. This intermediate is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-benzamido-4-(2-methylphenoxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be employed under basic conditions.

Major Products

    Oxidation: Benzoic acids and their derivatives.

    Reduction: Amines and related compounds.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-benzamido-4-(2-methylphenoxy)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-benzamido-4-(2-methylphenoxy)benzoate involves its interaction with specific molecular targets. The benzamido group can form hydrogen bonds with biological molecules, while the phenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-benzamido-4-(2-methylphenoxy)benzoate is unique due to the presence of both benzamido and phenoxy groups, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile applications in various fields of research and industry.

Properties

CAS No.

81401-57-2

Molecular Formula

C23H21NO4

Molecular Weight

375.4 g/mol

IUPAC Name

ethyl 3-benzamido-4-(2-methylphenoxy)benzoate

InChI

InChI=1S/C23H21NO4/c1-3-27-23(26)18-13-14-21(28-20-12-8-7-9-16(20)2)19(15-18)24-22(25)17-10-5-4-6-11-17/h4-15H,3H2,1-2H3,(H,24,25)

InChI Key

VMFLEQVVDMBTKG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)OC2=CC=CC=C2C)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.